molecular formula C21H25NO B086822 Hepzidine CAS No. 1096-72-6

Hepzidine

Cat. No.: B086822
CAS No.: 1096-72-6
M. Wt: 307.4 g/mol
InChI Key: MNIZCABHARMLFF-UHFFFAOYSA-N
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Description

Hepzidine (INN) is a tricyclic antidepressant which was never marketed . It is a compound with the molecular formula C21H25NO .


Molecular Structure Analysis

This compound has a molecular weight of 307.4 g/mol . Its IUPAC name is 1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)piperidine . The this compound molecule contains a total of 51 bond(s). There are 26 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .

Scientific Research Applications

  • Metabolic Fate and Distribution in Rats and Mice : Hepzidine maleate undergoes significant hydrolysis before absorption when administered orally in rats, with N-demethylation being a major biotransformation pathway. It is largely excreted through the urinary and biliary systems. Notably, high accumulations of radioactivity were observed in several organs, especially in the liver and lungs, after intraperitoneal administration in mice (Hespe, Prins, Kafoe, & Nauta, 1968).

  • Trimetazidine in Cardiac Energy Metabolism : Trimetazidine, a clinically effective antianginal agent, shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. This process enhances the efficiency of ATP production in the heart, which is beneficial in conditions like heart failure (Kantor, Lucien, Kozak, & Lopaschuk, 2000).

  • Protective Effects Against Smoking-Induced Cardiac Remodeling : Trimetazidine has been shown to protect against smoking-induced left ventricular remodeling in rats by reducing oxidative stress, apoptosis, and inflammation, thereby improving myocardial glucose utilization (Zhou, Li, Xu, & Chen, 2012).

  • Repurposing Trimetazidine for Bipolar Depression : A study identified trimetazidine as a potential drug for repurposing to treat bipolar depression. The drug's metabolic actions, such as increasing ATP production and affecting the focal adhesion and MAPK signaling pathways, were explored. It showed antidepressant-like activity in rodent models (Bortolasci et al., 2023).

  • Trimetazidine in Ischemia-Reperfusion : Trimetazidine was found to attenuate ionic imbalance during ischaemia and reperfusion, especially by reducing intracellular acidosis and sodium gain, thereby improving recovery of ventricular function upon reperfusion (El Banani et al., 2000).

  • Trimetazidine and Heart Failure : Trimetazidine added to standard treatment for heart failure improved left ventricular function and increased the cardiac phosphocreatine/adenosine triphosphate ratio, indicating better myocardial energy balance (Fragasso et al., 2006).

Properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-22-14-12-18(13-15-22)23-21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-9,18,21H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIZCABHARMLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2C3=CC=CC=C3CCC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883195
Record name Hepzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096-72-6
Record name 4-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hepzidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hepzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72FH6333M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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